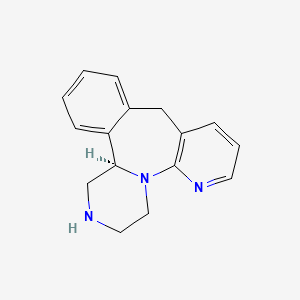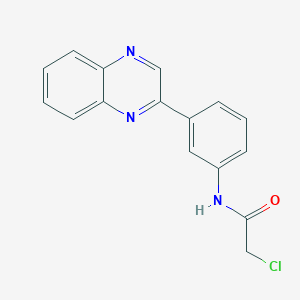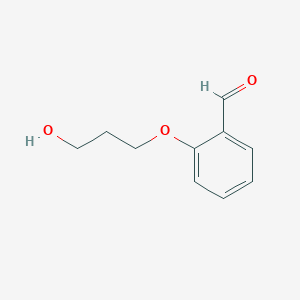![molecular formula C6H10N2O3 B8464481 Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- CAS No. 274264-57-2](/img/structure/B8464481.png)
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]-
概要
説明
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and biological research. The oxazolidine ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of 2-amino alcohols with acetic anhydride under mild conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
化学反応の分析
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and industrial chemistry.
Uniqueness
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is unique due to its specific ring structure and the presence of the acetamide group. This combination imparts distinct chemical properties, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
274264-57-2 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)/t5-/m0/s1 |
InChIキー |
RNJIQYVMKXWZBO-YFKPBYRVSA-N |
異性体SMILES |
CC(=O)NC[C@H]1CNC(=O)O1 |
正規SMILES |
CC(=O)NCC1CNC(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8464425.png)




![methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate](/img/structure/B8464467.png)

![1-Benzyl-3-[3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B8464485.png)




